molecular formula C24H22O4 B10956028 (2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one

(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B10956028
M. Wt: 374.4 g/mol
InChI Key: IETLSRCPQVHUBF-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one is an organic compound with a complex structure featuring multiple aromatic rings and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the condensation of appropriate aromatic aldehydes with ketones under basic conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide, and the reaction mixture is usually heated to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one is unique due to its specific arrangement of aromatic rings and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C24H22O4

Molecular Weight

374.4 g/mol

IUPAC Name

(E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C24H22O4/c1-26-22-10-6-7-19(16-22)23(25)13-11-18-12-14-24(27-2)20(15-18)17-28-21-8-4-3-5-9-21/h3-16H,17H2,1-2H3/b13-11+

InChI Key

IETLSRCPQVHUBF-ACCUITESSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC)COC3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC)COC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.